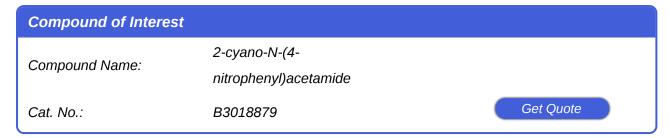


spectral data interpretation for 2-cyano-N-(4-nitrophenyl)acetamide

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An In-depth Technical Guide to the Spectral Data Interpretation of **2-cyano-N-(4-nitrophenyl)acetamide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis and interpretation of the spectral data for the compound **2-cyano-N-(4-nitrophenyl)acetamide**. The document outlines the expected spectroscopic characteristics based on its molecular structure, offers detailed experimental protocols for its synthesis and analysis, and presents the data in a clear, structured format for scientific reference.

Molecular Structure Overview

2-cyano-N-(4-nitrophenyl)acetamide ($C_9H_7N_3O_3$, Molar Mass: 205.17 g/mol) is a compound featuring several key functional groups that give rise to a distinct spectroscopic fingerprint.[1][2] Understanding its structure is fundamental to interpreting its spectral data. The key structural components are:

- A p-substituted Nitrophenyl Ring: A benzene ring substituted with a nitro group (-NO₂) and an acetamide group at positions 1 and 4.
- An Amide Linkage: A secondary amide (-CONH-) connecting the nitrophenyl ring to the cyanoacetyl group.



- A Methylene Group: A -CH₂- group adjacent to both the amide carbonyl and the nitrile group.
- A Nitrile Group: A cyano group (-C≡N).

The combination of these features allows for detailed characterization using techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectral Data

The following tables summarize the predicted quantitative data for each major spectroscopic technique.

Table 1: Predicted FTIR Spectral Data

Functional Group	Vibration Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Amide N-H	Stretching	3350 - 3250	Medium
Aromatic C-H	Stretching	3100 - 3000	Medium-Weak
Methylene C-H	Asymmetric/Symmetri c Stretching	2960 - 2850	Weak
Nitrile (C≡N)	Stretching	2260 - 2220	Medium-Sharp
Amide C=O (Amide I)	Stretching	1700 - 1660	Strong
Amide N-H Bend (Amide II)	Bending	1570 - 1515	Medium
Nitro N=O	Asymmetric Stretching	1550 - 1500	Strong
Aromatic C=C	Stretching	1600 - 1475	Medium-Weak
Nitro N=O	Symmetric Stretching	1370 - 1330	Strong

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)



Proton Label	Chemical Environment	Predicted Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Ha	Amide Proton (-NH)	10.5 - 11.0	Singlet (s)	-	1H
He, He'	Aromatic Protons (ortho to - NO ₂)	8.20 - 8.30	Doublet (d)	~9.0	2H
Hd, Hd'	Aromatic Protons (ortho to -NH)	7.85 - 7.95	Doublet (d)	~9.0	2H
Нх	Methylene Protons (- CH ₂ -)	3.90 - 4.10	Singlet (s)	-	2H

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz,

DMSO-da)

Carbon Label	Chemical Environment	Predicted Shift (δ, ppm)
C1	Carbonyl Carbon (C=O)	164 - 168
C ₂	Nitrile Carbon (C≡N)	115 - 118
Сз	Methylene Carbon (-CH ₂)	25 - 30
C4	Aromatic C (ipso, attached to - NH)	144 - 146
C ₅ , C ₅ '	Aromatic C (ortho to -NH)	119 - 121
C ₆ , C ₆ '	Aromatic C (ortho to -NO ₂)	124 - 126
C ₇	Aromatic C (ipso, attached to - NO ₂)	142 - 144



Table 4: Predicted Mass Spectrometry (EI) Data

m/z Value	Proposed Fragment	Notes
205	[C ₉ H ₇ N ₃ O ₃] ⁺	Molecular Ion (M+)
165	[M - CH2CN]+	Loss of the cyanoacetonitrile radical
138	[O ₂ N-C ₆ H ₄ -NH ₂] ⁺	p-Nitroaniline cation radical
122	[O ₂ N-C ₆ H ₄] ⁺	Loss of the acetamide group
67	[NHCOCH₂CN]+	Cyanoacetamide fragment

In-Depth Spectral Interpretation FTIR Spectrum Analysis

The FTIR spectrum provides direct evidence for the key functional groups. A sharp, medium-intensity peak around 2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretch. The amide group is confirmed by a strong absorption between 1700-1660 cm⁻¹ (Amide I, C=O stretch) and a medium band around 3300 cm⁻¹ (N-H stretch). The presence of the nitro group is unequivocally identified by two strong bands: one for asymmetric stretching near 1530 cm⁻¹ and another for symmetric stretching around 1350 cm⁻¹. Aromatic C-H stretching appears above 3000 cm⁻¹, while the aliphatic -CH₂- stretching is found just below 3000 cm⁻¹.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum reveals the specific arrangement of protons in the molecule.

- Amide Proton: A deshielded singlet appearing far downfield ($\delta > 10.5$ ppm) is characteristic of the amide N-H proton. Its integration corresponds to one proton.
- Aromatic Protons: The para-substituted ring creates a symmetrical AA'BB' system, which typically resolves into two distinct doublets. The protons ortho to the strongly electron-withdrawing nitro group (He, He') are the most deshielded, appearing around δ 8.25 ppm. The protons ortho to the amide group (Hd, Hd') are slightly more shielded and appear further upfield at approximately δ 7.90 ppm. Both signals integrate to 2H and show a typical orthocoupling constant of J \approx 9.0 Hz.



 Methylene Protons: The two protons of the -CH₂- group are chemically equivalent and show no coupling to adjacent protons, resulting in a sharp singlet at around δ 4.0 ppm, integrating to 2H.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum confirms the carbon framework. Seven distinct signals are expected due to molecular symmetry.

- Carbonyl and Nitrile Carbons: The amide carbonyl carbon (C₁) is significantly deshielded, appearing at δ ~165 ppm. The nitrile carbon (C₂) is found in the characteristic region of δ 115-118 ppm.
- Aromatic Carbons: Four signals represent the aromatic carbons. The two ipso-carbons (C₄ and C₇), directly attached to the nitrogen atoms of the amide and nitro groups, are the most downfield of the aromatic signals. The remaining two signals correspond to the pairs of equivalent C-H carbons on the ring (C₅/C₅' and C₆/C₆').
- Methylene Carbon: The aliphatic -CH₂- carbon (C₃) is the most shielded, appearing furthest upfield at δ ~25-30 ppm.

Mass Spectrum Analysis

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. The molecular ion peak (M⁺) should be observed at m/z 205, corresponding to the molecular formula $C_9H_7N_3O_3$.[1] Key fragmentation pathways include the cleavage of the amide bond and the loss of the cyanoacetyl side chain, leading to characteristic fragments such as the p-nitroaniline cation (m/z 138).

Experimental Protocols Synthesis of 2-cyano-N-(4-nitrophenyl)acetamide

This protocol describes a standard laboratory procedure for the synthesis via acylation.

 Preparation of Cyanoacetyl Chloride: In a round-bottom flask equipped with a reflux condenser and a drying tube, combine cyanoacetic acid (1.0 eq) with thionyl chloride (1.5 eq). Heat the mixture gently to 50-60 °C under a fume hood for 1-2 hours until gas evolution



ceases. Remove the excess thionyl chloride under reduced pressure to obtain crude cyanoacetyl chloride, which can be used directly.

- Acylation Reaction: Dissolve 4-nitroaniline (1.0 eq) and a non-nucleophilic base such as
 triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate) in
 a flask cooled in an ice bath (0 °C).
- Addition: Add the freshly prepared cyanoacetyl chloride (1.0 eq) dropwise to the stirred solution of 4-nitroaniline over 30 minutes, maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter the drying agent and remove the solvent under reduced pressure.
 Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 2-cyano-N-(4-nitrophenyl)acetamide as a solid.

Spectroscopic Analysis Methodology

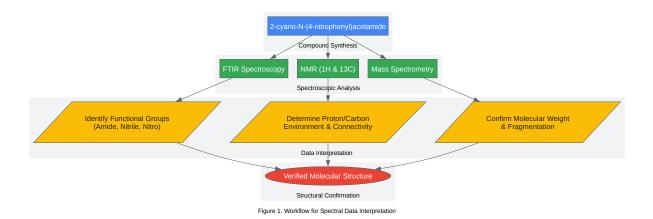
- FTIR Spectroscopy: The infrared spectrum is recorded using a Fourier-Transform Infrared spectrophotometer. The solid sample is finely ground with KBr powder and pressed into a thin, transparent pellet.[1] Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. Data is collected over a range of 4000-400 cm⁻¹.
- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. A 5-10 mg sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).
- Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source. The sample is introduced directly or



via a chromatographic inlet. The instrument is scanned over a mass range (e.g., m/z 40-400) to detect the molecular ion and relevant fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **2-cyano-N-(4-nitrophenyl)acetamide** using the described spectroscopic techniques.



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Caption: Workflow for the structural elucidation of **2-cyano-N-(4-nitrophenyl)acetamide**.



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